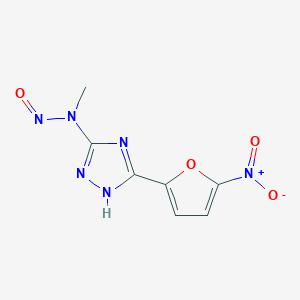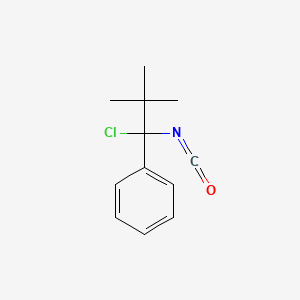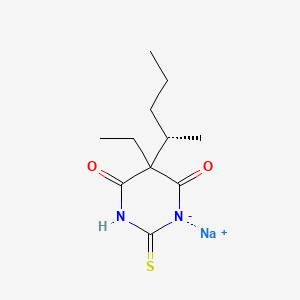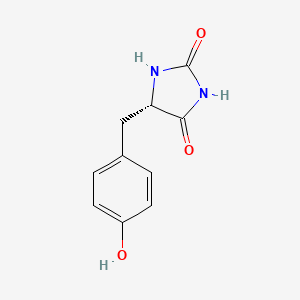
(5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate imidazolidine precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the imidazolidine ring or the benzyl group, potentially yielding reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, could occur at various positions on the benzyl or imidazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, possibly as a drug candidate for specific diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for (5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group might play a crucial role in binding to these targets, while the imidazolidine ring could influence the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (5s)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
- (5s)-5-(4-Methoxybenzyl)imidazolidine-2,4-dione
- (5s)-5-(4-Chlorobenzyl)imidazolidine-2,4-dione
Uniqueness
(5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is unique due to the presence of the hydroxybenzyl group, which can impart specific biological activities and chemical reactivity. This makes it distinct from other similar compounds that may have different substituents on the benzyl group.
Propiedades
Número CAS |
40856-79-9 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
(5S)-5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)/t8-/m0/s1 |
Clave InChI |
GLLIXWMNULCIKR-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@H]2C(=O)NC(=O)N2)O |
SMILES canónico |
C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




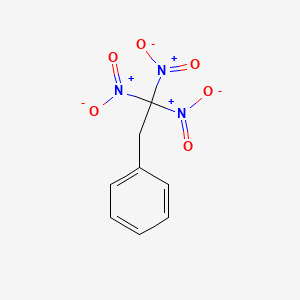
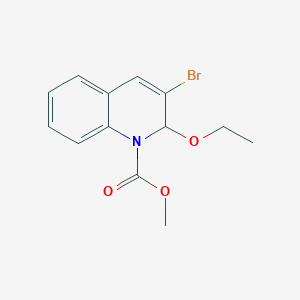

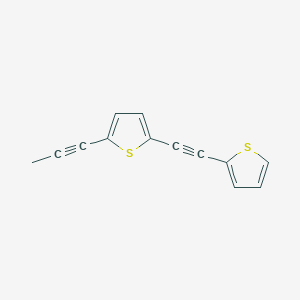


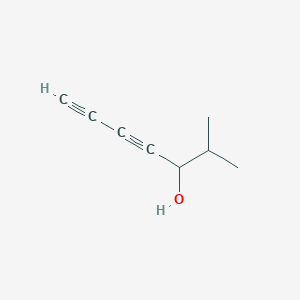
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
methanone](/img/structure/B14672353.png)
